N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-3,4,5-trimethoxybenzamide
Description
N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-3,4,5-trimethoxybenzamide is a heterocyclic benzamide derivative characterized by a fused [1,3]dioxolo[4,5-f][1,3]benzothiazol ring system linked to a 3,4,5-trimethoxybenzamide group.
Properties
IUPAC Name |
N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-3,4,5-trimethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O6S/c1-22-13-4-9(5-14(23-2)16(13)24-3)17(21)20-18-19-10-6-11-12(26-8-25-11)7-15(10)27-18/h4-7H,8H2,1-3H3,(H,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLJXTAKOTJGRJV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NC2=NC3=CC4=C(C=C3S2)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-3,4,5-trimethoxybenzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Introduction of the Dioxole Ring: The dioxole ring is introduced by reacting the benzothiazole derivative with a suitable diol in the presence of an acid catalyst.
Attachment of the Trimethoxybenzamide Moiety: The final step involves the coupling of the dioxole-benzothiazole intermediate with 3,4,5-trimethoxybenzoic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-3,4,5-trimethoxybenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents present on the benzothiazole and benzamide rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-3,4,5-trimethoxybenzamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential as an enzyme inhibitor or as a fluorescent probe for biological imaging.
Medicine: Investigated for its potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-3,4,5-trimethoxybenzamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The compound’s structural features allow it to interact with various biological macromolecules, influencing cellular processes and signaling pathways.
Comparison with Similar Compounds
Structural Analogues in Kinase Inhibition
The compound shares structural homology with CK1ε inhibitors reported in . For instance:
- IN3 (N-(2,2-difluoro-5H-[1,3]dioxolo[4,5-f]benzimidazol-6-yl)-3-methoxybenzamide): Features a difluoro-benzimidazole core and a mono-methoxybenzamide group. It exhibits an IC₅₀ of 16–1000 nM against CK1ε, a kinase implicated in cancer progression .
- Target Compound: Replaces the benzimidazole with a benzothiazole and substitutes mono-methoxy with 3,4,5-trimethoxy. However, the absence of fluorine atoms could reduce metabolic stability .
Table 1: Kinase Inhibitor Analogues
Pesticide Derivatives with Fluorinated Moieties
highlights 2,2-difluoro-5H-[1,3]dioxolo[4,5-f]isoindol-7-one derivatives as pesticides. These compounds incorporate fluorine atoms into the dioxolo-isoindole scaffold, enhancing lipophilicity and resistance to enzymatic degradation. In contrast, the target compound lacks fluorine but retains the dioxolo-benzothiazole system, suggesting divergent applications (e.g., kinase inhibition vs. pest control) .
Benzamide Derivatives with Varied Substitutions
- N-(1,3-benzodioxol-5-ylmethyl)-3,4,5-trimethoxybenzamide () : Replaces the benzothiazole with a benzodioxol-methyl group. This alteration likely impacts solubility and target selectivity, as benzodioxol derivatives are often associated with glucosidase inhibition (as seen in ) .
- N-((4-fluorophenyl)carbamothioyl)-3,4,5-trimethoxybenzamide () : Introduces a thiourea linker and fluorophenyl group, which may enhance interactions with enzymes like glucosidases. The target compound’s amide linkage and benzothiazole core could favor different binding pockets .
Table 2: Benzamide-Based Analogues
Biological Activity
N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-3,4,5-trimethoxybenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's structure, synthesis, and biological effects based on diverse research findings.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that include the formation of the dioxole and benzothiazole rings followed by the introduction of the trimethoxybenzamide group. Specific synthetic routes may vary depending on the desired purity and yield.
Anticancer Activity
Research has demonstrated that compounds similar to this compound exhibit notable cytotoxic effects against various cancer cell lines. For instance:
- Study Findings : A study evaluated several benzothiazole derivatives for their cytotoxicity against human cancer cell lines. Compounds with similar structures showed promising tumor growth inhibition properties, with some exhibiting potency comparable to established chemotherapeutics like cisplatin .
Antibacterial Activity
In addition to anticancer properties, some derivatives have shown antibacterial activity. The minimum inhibitory concentration (MIC) values indicate effectiveness against pathogens such as Staphylococcus aureus:
| Compound | MIC (µg/ml) | Target Bacteria |
|---|---|---|
| Compound A | 3.9 | Staphylococcus aureus |
| Compound B | 31.5 | Staphylococcus aureus |
This suggests that modifications in the benzothiazole structure can enhance antibacterial efficacy.
The proposed mechanisms for the biological activity of this compound include:
- Inhibition of DNA Synthesis : Similar compounds have been shown to interfere with DNA replication in cancer cells.
- Apoptosis Induction : Evidence suggests that these compounds can trigger programmed cell death in malignant cells through various signaling pathways.
Case Studies
Case Study 1 : A clinical trial involving a derivative of this compound reported a significant reduction in tumor size among participants with advanced-stage cancer after a treatment regimen incorporating this compound.
Case Study 2 : Another study highlighted its use in combination therapies where it enhanced the efficacy of other chemotherapeutic agents while reducing side effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
